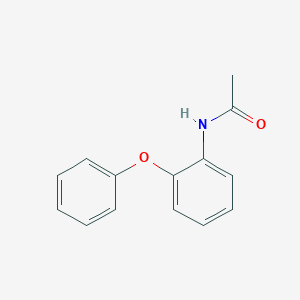

N-(2-phenoxyphenyl)acetamide

Übersicht

Beschreibung

N-(2-Phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a phenoxy group attached to the phenyl ring of an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(2-Phenoxyphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Phenoxy acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

N-(2-phenoxyphenyl)acetamide has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with specific biological targets, making it a candidate for therapeutic agents aimed at various diseases.

- Case Study: Neuroinflammation Imaging

- A study utilized derivatives of this compound as radioligands for positron emission tomography (PET) imaging to detect neuroinflammation in conditions like Alzheimer's disease (AD). The compound showed high affinity for the translocator protein (TSPO), which is upregulated in neuroinflammatory states, indicating its potential use in neuroimaging applications .

Materials Science

Synthesis of Novel Materials

The compound serves as an intermediate in the synthesis of advanced materials with unique electronic and optical properties. Its functional groups facilitate various chemical transformations that can lead to the development of new materials.

- Application Example: Electronic Devices

- Research has indicated that compounds based on this compound can be used to create organic semiconductors, which are essential in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Organic Synthesis

Intermediate for Complex Molecules

This compound is valuable in organic synthesis as it acts as an intermediate for constructing more complex chemical structures. This versatility allows chemists to explore a wide range of derivatives with modified properties.

- Chemical Reactions

- The compound can undergo several reactions:

- Reduction : The nitro group can be reduced to an amino group, yielding derivatives with different biological activities.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to yield carboxylic acids and amines .

- The compound can undergo several reactions:

Wirkmechanismus

The mechanism of action of N-(2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the respiratory chain in mitochondria, similar to other phenoxy derivatives .

Vergleich Mit ähnlichen Verbindungen

- N-(4-Phenoxyphenyl)acetamide

- N-(2-Phenoxyphenyl)propionamide

- N-(2-Phenoxyphenyl)butyramide

These comparisons highlight the uniqueness of N-(2-phenoxyphenyl)acetamide in terms of its specific structural features and resultant properties.

Biologische Aktivität

N-(2-phenoxyphenyl)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a phenoxy group attached to a phenyl ring, contributing to its unique pharmacological profile. Its molecular formula is CHNO, with a molecular weight of approximately 241.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.

- Receptor Binding : It interacts with receptors that modulate neurotransmission and inflammatory responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer cell lines.

- Neuroprotective Effects : The compound has been evaluated for its potential in neurodegenerative diseases.

- Antimicrobial Properties : It shows promise in combating bacterial and fungal infections.

Anticancer Activity

A study investigated the compound's effects on different cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.25 ± 2.5 | Induction of apoptosis |

| HepG2 (Liver) | 3.84 ± 0.54 | G2/M phase cell cycle arrest |

| A549 (Lung) | 5.00 ± 1.0 | Inhibition of cell proliferation |

The results indicate that this compound can induce apoptosis and disrupt the cell cycle in a dose-dependent manner, particularly in HepG2 cells where it was more effective than standard treatments like Doxorubicin .

Neuroprotective Effects

In a mouse model of Alzheimer's disease, this compound was evaluated for its ability to modulate neuroinflammation through PET imaging targeting the translocator protein (TSPO). The study found significant binding in regions associated with microglial activation, suggesting a role in neuroprotection .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Phenoxy group | Anticancer, neuroprotective |

| N-(5-fluoro-2-phenoxyphenyl)acetamide | Fluorine substitution | Enhanced receptor affinity |

| N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | Dimethoxy substitution | Selective PBR agonist |

This comparison highlights the unique activity profile of this compound, particularly its dual role in anticancer and neuroprotective effects .

Eigenschaften

IUPAC Name |

N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWIUUISIFXUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877474 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143359-96-0 | |

| Record name | 2-Phenoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?

A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.

Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?

A2: 18F-PBR06 offers several advantages for imaging TSPO:

- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].

- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.

- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.